

Spectroscopic Profile of 5-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

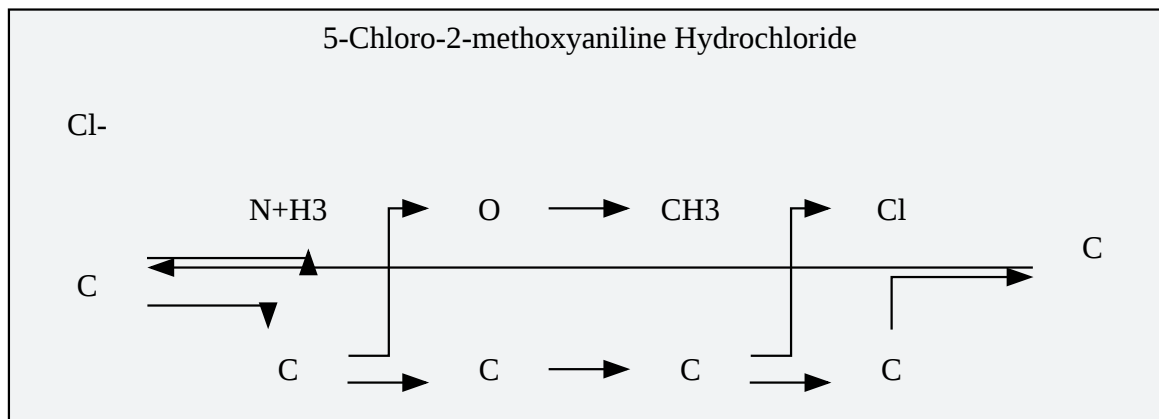
Compound Name:	5-Chloro-2-methoxyaniline hydrochloride
CAS No.:	4274-03-7
Cat. No.:	B1584564

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Chloro-2-methoxyaniline hydrochloride**, a key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

5-Chloro-2-methoxyaniline hydrochloride is the salt form of the corresponding free base. The protonation of the amino group to form the anilinium ion significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **5-Chloro-2-methoxyaniline Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine to an anilinium salt leads to a general downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the -N⁺H₃ group compared to the -NH₂ group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Chloro-2-methoxyaniline hydrochloride** is expected to show distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The electron-donating effect of the methoxy group and the electron-withdrawing effects of the chloro and anilinium groups create a unique substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for **5-Chloro-2-methoxyaniline Hydrochloride**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.8	d	1H	H-6
~7.2 - 7.4	dd	1H	H-4
~7.0 - 7.2	d	1H	H-3
~4.0	s	3H	-OCH ₃
Broad	s	3H	-N ⁺ H ₃

- Aromatic Protons (H-3, H-4, H-6): The aromatic region will display three signals corresponding to the three protons on the benzene ring. The relative positions are influenced by the electronic effects of the substituents. The proton ortho to the anilinium group (H-6) is expected to be the most downfield.
- Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is characteristic of the methoxy group.
- Anilinium Protons (-N⁺H₃): The protons on the positively charged nitrogen atom typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The protonation of the amine group also influences the chemical shifts of the carbon atoms in the aromatic ring.

Table 2: Predicted ¹³C NMR Data for **5-Chloro-2-methoxyaniline Hydrochloride**

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-2 (C-OCH ₃)
~135 - 140	C-5 (C-Cl)
~130 - 135	C-1 (C-N ⁺ H ₃)
~120 - 125	C-4
~115 - 120	C-6
~110 - 115	C-3
~55 - 60	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aniline hydrochloride salt is significantly different from its free base, particularly in the N-H stretching region. The spectrum of aniline hydrochloride can be used as a reference for understanding these differences.^[1]

Table 3: Expected IR Absorption Bands for **5-Chloro-2-methoxyaniline Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 2800	Strong, Broad	N ⁺ -H stretching vibrations of the anilinium ion
2850 - 2830	Medium	C-H stretching of the -OCH ₃ group
1600 - 1550	Medium-Strong	N-H bending vibrations and aromatic C=C stretching
1500 - 1400	Medium-Strong	Aromatic C=C stretching
1250 - 1200	Strong	Asymmetric C-O-C stretching of the aryl-alkyl ether
1050 - 1000	Medium	Symmetric C-O-C stretching
850 - 750	Strong	C-Cl stretching

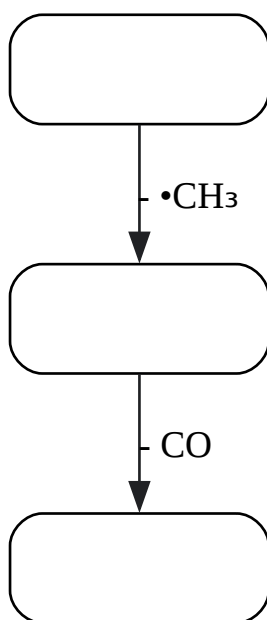
The most characteristic feature is the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is indicative of the N⁺-H stretching vibrations of the anilinium salt. This is in contrast to the two sharp bands typically observed for the N-H stretches of a primary amine in the 3500-3300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. For 5-Chloro-2-methoxyaniline, which is the free base that would be analyzed in a typical GC-MS experiment, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[2]

- **Molecular Ion Peak (M⁺):** The molecular weight of 5-Chloro-2-methoxyaniline is 157.6 g/mol. The mass spectrum will show a molecular ion peak at m/z 157 (for the ³⁵Cl isotope) and an M+2 peak at m/z 159 (for the ³⁷Cl isotope). The relative intensity of the M+2 peak will be approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[2][3]

- Fragmentation Pattern: The fragmentation of substituted anilines is influenced by the substituents on the aromatic ring.[4] For 5-Chloro-2-methoxyaniline, common fragmentation pathways would involve the loss of a methyl radical from the methoxy group, or the loss of a chlorine atom. PubChem's GC-MS data for the free base shows major peaks at m/z 157, 142, and 114.[5] This suggests the following fragmentation:
 - m/z 157: Molecular ion $[M]^+$
 - m/z 142: Loss of a methyl radical ($-\text{CH}_3$) from the molecular ion, $[M-15]^+$.
 - m/z 114: Subsequent loss of carbon monoxide ($-\text{CO}$) from the $[M-15]^+$ fragment.



[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for 5-Chloro-2-methoxyaniline.

Experimental Protocols

Accurate spectroscopic data acquisition relies on standardized experimental procedures.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Chloro-2-methoxyaniline hydrochloride** in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: For ^1H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: Perform a background subtraction and process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the free base, 5-Chloro-2-methoxyaniline, in a volatile organic solvent (e.g., dichloromethane, methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
- MS Conditions: Acquire mass spectra in the range of m/z 40-400.
- Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the analyte to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of **5-Chloro-2-methoxyaniline hydrochloride** provides a detailed fingerprint of its molecular structure. The protonation of the amino group to form the anilinium salt is a key feature that distinguishes its NMR and IR spectra from the corresponding free base. The mass spectrum of the free base is characterized by the isotopic pattern of chlorine and predictable fragmentation pathways. A thorough understanding of these spectroscopic features is essential for quality control and for researchers working with this important chemical intermediate.

References

- PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [\[Link\]](#)
- NIST. Aniline hydrochloride. National Institute of Standards and Technology. [\[Link\]](#)
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [\[Link\]](#)
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [\[Link\]](#)
- Chemistry LibreTexts. Mass Spectrometry of Amines. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Aniline hydrochloride [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 2. chem.libretexts.org [\[chem.libretexts.org\]](http://chem.libretexts.org)
- 3. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [\[openstax.org\]](http://openstax.org)
- 4. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 5. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584564/docs#spectroscopic-profile-of-5-chloro-2-methoxyaniline-hydrochloride-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)